molecular formula C9H9BrFNO2 B3292751 3-Bromo-4-fluoro-L-phenylalanine CAS No. 880386-25-4

3-Bromo-4-fluoro-L-phenylalanine

Cat. No.: B3292751
CAS No.: 880386-25-4
M. Wt: 262.08 g/mol
InChI Key: FZVFOEFLGCXXCP-QMMMGPOBSA-N
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Description

3-Bromo-4-fluoro-L-phenylalanine: is an amino acid derivative with the molecular formula C9H9BrFNO2 It is a modified form of phenylalanine, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-L-phenylalanine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine. This reaction proceeds through a series of steps, including condensation, cyclization, and deprotection, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-L-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino acid moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can modify the amino acid side chain .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-L-phenylalanine involves its incorporation into proteins and peptides, where it can influence their structure and function. The bromine and fluorine atoms can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can alter the protein’s conformation and activity. Additionally, the compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access .

Comparison with Similar Compounds

    4-Bromo-L-phenylalanine: Similar in structure but lacks the fluorine atom.

    4-Fluoro-L-phenylalanine: Similar in structure but lacks the bromine atom.

    3-Bromo-L-phenylalanine: Similar in structure but lacks the fluorine atom.

Uniqueness: 3-Bromo-4-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVFOEFLGCXXCP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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